4-(Benzyloxy)-3-nitropyridine
Overview
Description
“4-(Benzyloxy)-3-nitropyridine” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it may have similar properties or behaviors to other benzyloxy compounds.
Synthesis Analysis
There is limited information available specifically on the synthesis of “4-(Benzyloxy)-3-nitropyridine”. However, related compounds have been synthesized through various methods. For instance, “4-(Benzyloxy)pyridine N-oxide” undergoes hydrogenation over palladium to afford pyridine1. It also participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines1. Another study discusses the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde3.Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)-3-nitropyridine” is not explicitly available in the search results. However, related compounds such as “4-(Benzyloxy)pyridine N-oxide” have been characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point)3.Chemical Reactions Analysis
Specific chemical reactions involving “4-(Benzyloxy)-3-nitropyridine” are not detailed in the search results. However, “4-(Benzyloxy)pyridine N-oxide” is known to undergo hydrogenation over palladium to afford pyridine1. It also participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-(Benzyloxy)-3-nitropyridine” are not detailed in the search results. However, safety data sheets for related compounds often provide information on physical and chemical properties5.Scientific Research Applications
Crystallography and Structural Analysis
4-(Benzyloxy)-3-nitropyridine and its derivatives have been extensively studied for their structural properties. One such derivative, 3-benzyloxy-2-nitropyridine, has been investigated through experimental methods like X-ray crystallography and theoretical approaches. These studies reveal the intricate molecular structure, including the electron–electron repulsions and the centrosymmetric π-stacking molecular pair found in the crystalline state. This understanding aids in the development of materials with specific physical and chemical properties (Sun et al., 2012).
Luminescent Properties in Coordination Compounds
Research on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, such as 3-nitro-4-benzyloxy benzoic acid, demonstrates the influence of electron-releasing and electron-withdrawing groups on the photophysical properties. These findings have significant implications in the field of material science, especially in developing materials with specific luminescent properties (Sivakumar et al., 2010).
Molecular Complexes and Interactions
The study of molecular complexes involving 4-(Benzyloxy)-3-nitropyridine derivatives offers insights into their potential as intermediates in chemical reactions. For instance, molecular complexes of 4-nitropyridine and 4-nitroquinoline N-oxides with boron trifluoride and hydrogen chloride provide valuable information on their roles as intermediates in SNAr reactions. Understanding these interactions is crucial for developing new synthetic pathways in organic chemistry (Nizhnik et al., 2008).
Safety And Hazards
Specific safety and hazard information for “4-(Benzyloxy)-3-nitropyridine” is not available in the search results. However, safety data sheets for related compounds recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing67.
Future Directions
There is limited information available on the future directions of “4-(Benzyloxy)-3-nitropyridine”. However, research involving related compounds, such as ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane, includes its application in asymmetric synthesis, catalysis, and drug development8.
Please note that this information is based on the available data and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.
properties
IUPAC Name |
3-nitro-4-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-8-13-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMSEFEPVFNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507850 | |
Record name | 4-(Benzyloxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-nitropyridine | |
CAS RN |
80352-64-3 | |
Record name | 4-(Benzyloxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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